

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Propanesultam

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Compound of Interest

Compound Name: 1,3-Propanesultam

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Abstract

1,3-Propanesultam, systematically known as 1,2-thiazolidine 1,1-dioxide, is a cyclic sulfonamide of interest in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application and development. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1,3-Propanesultam**. While specific experimental spectra for this compound are not widely available in public databases, this guide extrapolates the expected spectral characteristics based on its chemical structure and data from analogous compounds. Additionally, it outlines generalized experimental protocols for these spectroscopic techniques.

Chemical Structure and Properties

- IUPAC Name: 1,2-thiazolidine 1,1-dioxide
- Molecular Formula: $C_3H_7NO_2S$
- Molecular Weight: 121.16 g/mol
- Structure:

Spectroscopic Data

Due to the limited availability of published experimental spectra for **1,3-Propanesultam**, the following sections describe the predicted spectroscopic data based on the analysis of its functional groups and comparison with similar molecules.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ^1H NMR Spectroscopy

The proton NMR spectrum of **1,3-Propanesultam** is expected to show three distinct signals corresponding to the three methylene groups and the N-H proton.

- $-\text{CH}_2-\text{S}(\text{O})_2-$: The methylene group adjacent to the sulfonyl group is expected to be the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. Its signal would likely appear as a triplet.
- $-\text{CH}_2-\text{CH}_2-\text{N}-$: The central methylene group would exhibit a more complex multiplet pattern (likely a pentet or multiplet) due to coupling with the two adjacent methylene groups.
- $-\text{N}-\text{CH}_2-$: The methylene group attached to the nitrogen atom would be deshielded, though likely less so than the one next to the sulfonyl group. It would be expected to appear as a triplet.
- N-H: The proton on the nitrogen atom would likely appear as a broad singlet. Its chemical shift can be highly variable depending on the solvent and concentration. In some cases, the N-H proton signal of sulfonamides can be found in the range of 8-11 ppm.^{[1][2]}

2.1.2. ^{13}C NMR Spectroscopy

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

- $-\text{CH}_2-\text{S}(\text{O})_2-$: The carbon atom directly attached to the sulfonyl group will be the most downfield signal.

- $-\text{CH}_2\text{-CH}_2\text{-N-}$: The central carbon atom will have an intermediate chemical shift.
- $-\text{N-CH}_2\text{-}$: The carbon atom bonded to the nitrogen will be deshielded compared to a simple alkane but upfield from the carbon adjacent to the sulfonyl group.

Table 1: Predicted ^1H and ^{13}C NMR Chemical Shifts for **1,3-Propanesultam**

Group	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
$-\text{CH}_2\text{-S(O)}_2\text{-}$	3.2 - 3.5 (triplet)	50 - 55
$-\text{CH}_2\text{-CH}_2\text{-N-}$	2.0 - 2.3 (multiplet)	25 - 30
$-\text{N-CH}_2\text{-}$	3.4 - 3.7 (triplet)	45 - 50
N-H	5.0 - 8.0 (broad singlet)	-

Note: These are estimated values and can vary based on the solvent and experimental conditions.

2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Predicted IR Absorption Frequencies for **1,3-Propanesultam**

Functional Group	Predicted Wavenumber (cm^{-1})	Intensity
N-H Stretch	3300 - 3400	Medium
C-H Stretch (alkane)	2850 - 3000	Medium-Strong
S=O Asymmetric Stretch	1320 - 1350	Strong
S=O Symmetric Stretch	1140 - 1160	Strong
S-N Stretch	900 - 950	Medium

The most characteristic peaks in the IR spectrum of **1,3-Propanesultam** will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group.[3] The presence of an N-H stretch will also be a key indicator.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- **Molecular Ion (M^+):** The molecular ion peak is expected at an m/z value corresponding to the molecular weight of **1,3-Propanesultam**, which is approximately 121.
- **Fragmentation Pattern:** Under electron ionization (EI), the molecule is expected to fragment. Common fragmentation pathways for cyclic sulfonamides could involve the loss of SO_2 ($m/z = 64$), leading to a significant fragment ion. Other fragmentations could involve the cleavage of the propyl chain.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

3.1. NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **1,3-Propanesultam** in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in an NMR tube. The choice of solvent is critical and can affect the chemical shifts.
- **Instrumentation:** Acquire 1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:**
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.

- Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Use a proton-decoupled sequence to obtain a spectrum with single lines for each carbon.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is typically required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

3.2. Infrared (IR) Spectroscopy

- Sample Preparation (Solid Sample):
 - KBr Pellet Method: Grind a small amount of **1,3-Propanesultam** with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[\[4\]](#)[\[5\]](#)
 - Nujol Mull: Grind a small amount of the sample with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
 - Attenuated Total Reflectance (ATR): Place the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm^{-1}) and record the transmittance or absorbance spectrum.

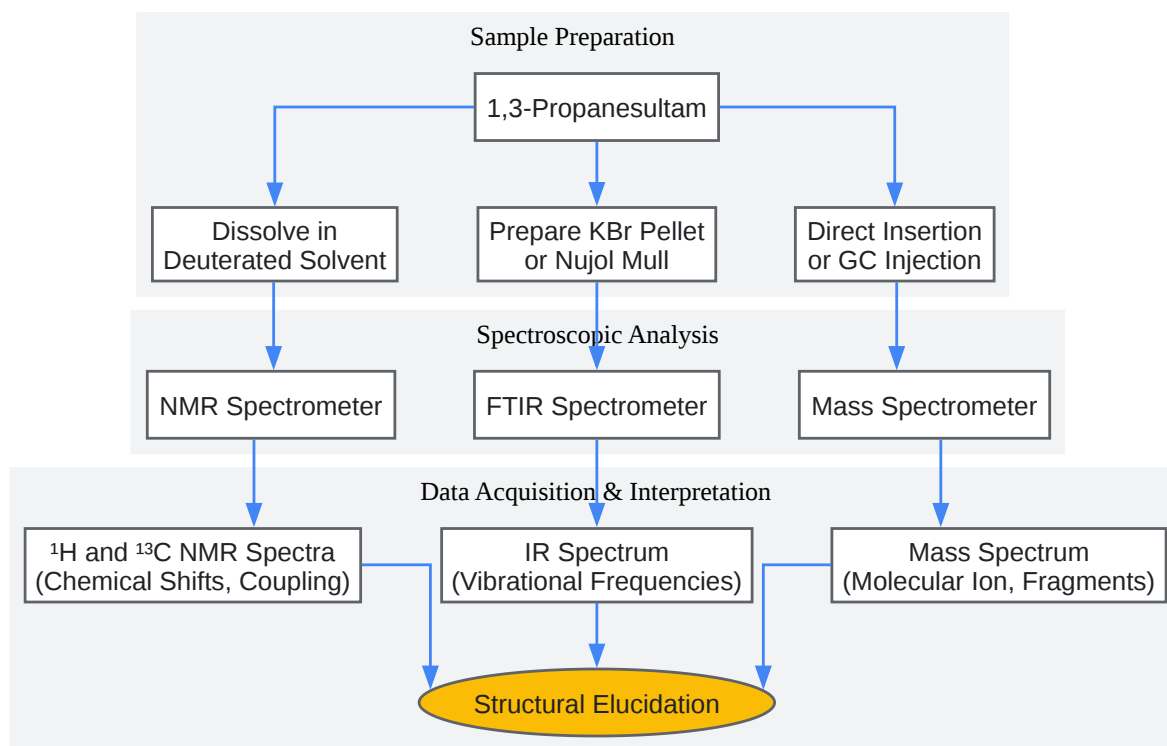
3.3. Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization:

- Electron Ionization (EI): Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. This is a "hard" ionization technique that provides structural information through fragmentation patterns.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **1,3-Propanesultam**.



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